tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of microreactors also allows for the continuous production of the compound, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate include:
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butyl (3R,5S)-6-hydroxy-3,5-dimethylhexanoate .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a hydroxy group and a carboxylate group on a piperidine ring.
Properties
IUPAC Name |
tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWSNKPDUUDKOO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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